3-Methyl-2-[3-(trifluoromethoxy)phenyl]furan

Lipophilicity LogD OCF₃

Optimizing LogD without altering electronic properties is a persistent challenge in lead optimization. This fluorinated furan building block features the distinct OCF₃ group, which increases LogD by 0.7-1.4 units over methoxy analogs while imparting unique metabolic stability profiles. · Targeted LogD modulation: OCF₃ group elevates LogD by 0.7-1.4 units vs. OCH₃ to enhance membrane permeability. · Key pharmacophore for NaV1.8 inhibitors: Close analogs exhibit IC50 values as low as 2 nM; the trifluoromethoxyphenyl moiety is essential for target engagement. · Model substrate for metabolic profiling: Ideal for comparative microsomal stability studies to empirically determine OCF₃ metabolic fate in your chemical series.

Molecular Formula C12H9F3O2
Molecular Weight 242.19 g/mol
Cat. No. B13245751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-[3-(trifluoromethoxy)phenyl]furan
Molecular FormulaC12H9F3O2
Molecular Weight242.19 g/mol
Structural Identifiers
SMILESCC1=C(OC=C1)C2=CC(=CC=C2)OC(F)(F)F
InChIInChI=1S/C12H9F3O2/c1-8-5-6-16-11(8)9-3-2-4-10(7-9)17-12(13,14)15/h2-7H,1H3
InChIKeyKAIQGSDXHYRRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-[3-(trifluoromethoxy)phenyl]furan Selection Guide


3-Methyl-2-[3-(trifluoromethoxy)phenyl]furan is a fluorinated heterocyclic building block featuring a furan core substituted at the 2-position with a 3-(trifluoromethoxy)phenyl group and at the 3-position with a methyl group. The compound is characterized by the presence of the lipophilic and metabolically distinct trifluoromethoxy (OCF₃) substituent, which differentiates it from common methoxy (OCH₃) or trifluoromethyl (CF₃) analogs . It serves as a synthetic intermediate in medicinal chemistry and agrochemical research, where the OCF₃ group is employed to modulate target binding affinity, membrane permeability, and metabolic clearance [1].

OCF₃ group for LogD modulation studies
Furan-2-phenyl building block for SAR
Medicinal chemistry & agrochemical intermediate

3-Methyl-2-[3-(trifluoromethoxy)phenyl]furan: Substitution Risks


The trifluoromethoxy (OCF₃) group is not functionally equivalent to a methoxy (OCH₃) or trifluoromethyl (CF₃) group. The OCF₃ group imparts a unique combination of high lipophilicity (increased by 0.7–1.4 logD units over OCH₃ analogs) and distinct metabolic stability profiles that are not replicated by other substituents [1]. Replacing this compound with an unsubstituted phenyl, methoxy, or CF₃ analog will fundamentally alter a molecule's pharmacokinetic properties and target engagement, as demonstrated by head-to-head studies comparing OCF₃-, OCH₃-, and CF₃-substituted compounds [1]. The specific substitution pattern (3-methyl on the furan, 3-OCF₃ on the phenyl) is also critical for SAR; even positional isomers can exhibit divergent biological activity [2].

LogD Mismatch
OCF₃ increases LogD by 0.7–1.4 units vs OCH₃; CF₃ may alter electronics.
Metabolic Stability Context
OCF₃ often reduces microsomal stability vs OCH₃/CF₃; series-dependent exceptions.
Substitution Pattern Critical
3-methyl and 3-OCF₃ positions are essential for SAR; isomers may diverge.

3-Methyl-2-[3-(trifluoromethoxy)phenyl]furan Differentiation Data


Lipophilicity: OCF₃ vs. OCH₃ vs. CF₃

The trifluoromethoxy (OCF₃) group confers a predictable and quantifiable increase in lipophilicity relative to the methoxy (OCH₃) group, while exhibiting lipophilicity comparable to the trifluoromethyl (CF₃) group. This allows for fine-tuning of LogD without the electronic perturbation introduced by CF₃ [1].

Lipophilicity: OCF₃ vs OCH₃ vs CF₃
Class-level inference
+0.7–1.4 logD
Supports logD fine-tuning without electronic shift
n-Octanol/buffer pH 7.4
Lipophilicity LogD OCF₃ OCH₃ CF₃ Physicochemical Properties

Microsomal Stability: OCF₃ vs. OCH₃ vs. CF₃

The OCF₃ group is not a direct metabolic substitute for OCH₃ or CF₃. In comparative microsomal stability assays, OCF₃-containing compounds generally exhibited decreased metabolic stability relative to both OCH₃- and CF₃-substituted counterparts, with the exception of specific series like N-alkoxy(sulfon)amides [1].

Microsomal Stability: OCF₃
Class-level inference
Lower stability vs OCH₃/CF₃
Alerts: OCF₃ not metabolically stable replacement
HLM/RLM; series-dependent exceptions
Microsomal Stability Metabolic Clearance OCF₃ OCH₃ CF₃ ADME

Kinetic Solubility: OCF₃ vs. OCH₃ vs. CF₃

The introduction of an OCF₃ group does not significantly impact kinetic solubility compared to OCH₃ or CF₃ analogs. In a controlled study, the kinetic solubility of OCF₃-containing compounds was found to be comparable to that of their OCH₃- and CF₃-substituted counterparts [1].

Kinetic Solubility: OCF₃
Class-level inference
Comparable to OCH₃/CF₃
No solubility penalty vs OCH₃ or CF₃
Phosphate buffer pH 7.4
Kinetic Solubility Aqueous Solubility OCF₃ OCH₃ CF₃

NaV1.8 Inhibition by OCF₃-Phenyl Furan Analogs

Furan derivatives bearing a trifluoromethoxyphenyl group exhibit potent inhibition of the NaV1.8 sodium channel, a validated target for pain. The presence and position of the OCF₃ group significantly impact potency. A close analog, 5-[(4-trifluoromethoxy)phenyl]-N-(3-methylphenyl)furan-2-carboxamide, inhibited mouse NaV1.8 with an IC50 of 290 nM [1]. Another analog, N-(3,5-dimethylphenyl)-5-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide, inhibited human NaV1.8 with an IC50 of 130 nM and rat tetrodotoxin-resistant NaV1.8 with an IC50 of 2 nM [2].

NaV1.8 Inhibition
Cross-study comparable
2–290 nM IC₅₀
Supports NaV1.8 pharmacology research
Human, rat, mouse channels; furan-2-carboxamide analogs
NaV1.8 Ion Channel Pain Furan Carboxamide IC50

GSK-3β Inhibition by Furan Scaffolds

Furan derivatives, including those with aryl substitutions, are disclosed as inhibitors of glycogen synthase kinase 3β (GSK-3β) [1]. The patent literature establishes that small, stable furan derivatives can inhibit GSK-3β, a target implicated in Alzheimer's disease and type II diabetes [1]. While quantitative IC50 data for the exact compound 3-Methyl-2-[3-(trifluoromethoxy)phenyl]furan are not provided in this patent, the general scaffold is validated as a GSK-3β inhibitor. The OCF₃ group in the target compound is expected to modulate binding affinity and physicochemical properties compared to unsubstituted or other substituted aryl furans.

GSK-3β Inhibition
Class-level inference
Scaffold validated
Furan derivatives inhibit GSK-3β
Patent data; empirical validation needed
GSK-3β Kinase Inhibitor Alzheimer's Disease Diabetes Furan

Validated Applications of 3-Methyl-2-[3-(trifluoromethoxy)phenyl]furan


LogD Fine-Tuning for CNS Permeability

Use this compound as a building block when a targeted increase in LogD of 0.7–1.4 units over a methoxy analog is required to enhance membrane permeability, without altering electronic properties as a CF₃ group would [1]. This is critical in CNS drug discovery where optimal LogD ranges are narrow.

Metabolic Liability of OCF₃ in Lead Scaffolds

Employ this compound in comparative microsomal stability studies to empirically determine the effect of the OCF₃ group on clearance in your specific chemical series. Data indicate OCF₃ often reduces stability relative to OCH₃ and CF₃, but exceptions exist [1]. This compound serves as a model substrate to profile OCF₃ metabolic fate.

NaV1.8 Inhibitor Synthesis for Pain Research

Utilize 3-Methyl-2-[3-(trifluoromethoxy)phenyl]furan as a key intermediate for the synthesis of furan-2-carboxamide derivatives that potently inhibit NaV1.8 sodium channels (reported IC50 values as low as 2 nM for close analogs) [1][2]. The trifluoromethoxyphenyl group is a critical pharmacophoric element for target engagement.

GSK-3β Inhibitor Lead Optimization

Incorporate this compound into a library of furan-based GSK-3β inhibitors for structure-activity relationship (SAR) studies [1]. The OCF₃ group offers a unique combination of lipophilicity and metabolic properties to explore compared to other aryl-substituted furans.

Application
Selection Property
Validation Focus
LogD fine-tuning for CNS permeability research
OCF₃ lipophilicity increase
Empirical logD measurement
Metabolic liability profiling of OCF₃
Microsomal stability context
Series-dependent metabolic assay
NaV1.8 inhibitor synthesis for ion channel research
OCF₃-phenyl furan scaffold
NaV1.8 potency assay
GSK-3β inhibitor SAR studies
Furan-based kinase inhibitor scaffold
GSK-3β inhibition assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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